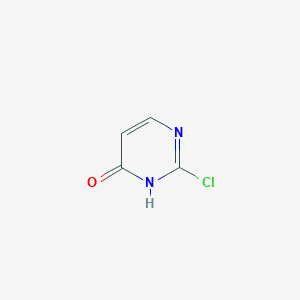

2-Chloro-4-hydroxypyrimidine

Description

Properties

IUPAC Name |

2-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4-6-2-1-3(8)7-4/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETSYNXZMUAONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546511 | |

| Record name | 2-Chloropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55873-09-1 | |

| Record name | 2-Chloropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3H-pyrimidin-4-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94XAS724K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-hydroxypyrimidine from Barbituric Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-hydroxypyrimidine stands as a pivotal intermediate in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its synthesis from the readily available starting material, barbituric acid, is a multi-step process that requires a nuanced understanding of pyrimidine chemistry, particularly concerning the control of reactivity and selectivity. This guide provides a comprehensive exploration of a rational and field-proven synthetic pathway. We will dissect the transformation of barbituric acid into the key intermediate 2,4,6-trichloropyrimidine, address the complexities of selective dechlorination to yield 2,4-dichloropyrimidine, and culminate with the regioselective hydrolysis to the target molecule. Each stage is presented with mechanistic insights, explaining the causality behind procedural choices, and is accompanied by detailed experimental protocols and process diagrams to ensure both clarity and reproducibility.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged heterocycle in drug discovery, forming the backbone of compounds ranging from antiviral agents to kinase inhibitors. The specific substitution pattern of this compound offers two distinct points for chemical diversification. The hydroxyl group can be manipulated, while the chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution or cross-coupling reactions. This inherent versatility makes a robust and scalable synthesis from an inexpensive precursor like barbituric acid a highly valuable process for any drug development program.

The synthetic journey from barbituric acid is not a direct conversion but a strategic sequence of activation, selective reduction, and regiocontrolled substitution. This guide will illuminate this path.

Stage I: Aromaticity Quenching and Perchlorination of Barbituric Acid

The initial and most critical step is the conversion of the non-aromatic, tri-keto tautomer of barbituric acid into the aromatic, fully chlorinated 2,4,6-trichloropyrimidine. This transformation simultaneously introduces the necessary halogen handles for subsequent reactions and establishes the aromaticity of the pyrimidine ring.

Mechanistic Rationale and Causality

Barbituric acid exists predominantly in its triketo form, which lacks aromaticity. The reaction with a powerful chlorinating and dehydrating agent like phosphorus oxychloride (POCl₃) is essential. The mechanism proceeds through the enol tautomers of barbituric acid.

-

Enolization: The acidic protons on the nitrogen atoms and the C5 methylene group allow for tautomerization to various enol forms, which are the reactive species.

-

O-Phosphorylation: The hydroxyl group of an enol tautomer attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. This is an excellent leaving group.

-

Nucleophilic Attack by Chloride: A chloride ion, either from POCl₃ itself or from an additive like PCl₅, attacks the carbon atom, displacing the phosphate group and installing the first chlorine.

-

Repetition and Aromatization: This process repeats for all three keto/enol positions. The removal of the hydroxyl groups and the formation of double bonds within the ring result in the stable, aromatic 2,4,6-trichloropyrimidine.

The use of phosphorus pentachloride (PCl₅) or its in-situ generation from phosphorus trichloride (PCl₃) and chlorine gas can be crucial for driving the reaction to completion, ensuring all three positions are chlorinated.[1][2] Tertiary amine bases, such as N,N-dimethylaniline or quinoline, are often employed as catalysts to facilitate the reaction.[3][4]

Process Flow for Stage I Chlorination

Caption: Workflow for the synthesis of 2,4,6-trichloropyrimidine.

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine

-

Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer in a well-ventilated fume hood. Protect the apparatus from atmospheric moisture with a drying tube.

-

Reagent Charging: To the flask, add barbituric acid (1.0 mol). Carefully add phosphorus oxychloride (POCl₃, 5.0-7.0 mol), which serves as both reagent and solvent. Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 mol).

-

Reaction: Heat the mixture to reflux (approx. 110-120°C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

POCl₃ Removal: After cooling to room temperature, remove the excess POCl₃ by distillation under reduced pressure.

-

Workup (Caution): Very carefully and slowly pour the cooled, viscous residue onto a large volume of crushed ice with vigorous stirring. This quenching step is highly exothermic and releases HCl gas.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as chloroform or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product can be purified by vacuum distillation to yield 2,4,6-trichloropyrimidine.[3]

Stage II: The Challenge of Selective Dechlorination

With the fully chlorinated intermediate in hand, the next task is to selectively remove one chlorine atom to produce 2,4-dichloropyrimidine. This step is challenging as the chlorine atoms at the 4- and 6-positions are electronically equivalent. However, a controlled reduction can preferentially remove one of these over the more distinct C2 chlorine.

Mechanistic Rationale and Causality

Catalytic hydrogenation is a common method for dehalogenation.[5] The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (H₂ gas).[6]

-

Adsorption: Both the 2,4,6-trichloropyrimidine and hydrogen adsorb onto the surface of the palladium catalyst.

-

Oxidative Addition: The palladium catalyst inserts into one of the carbon-chlorine bonds, typically at the more accessible 4- or 6-position.

-

Reductive Elimination: The adsorbed hydrogen reacts with the complex, displacing the chlorine and reducing the carbon, thereby regenerating the catalyst.

A crucial component is a hydrogen chloride acceptor , such as magnesium oxide (MgO) or sodium acetate.[5] As the reaction proceeds, it liberates one equivalent of HCl for every chlorine removed. This acid can poison the catalyst and lead to unwanted side reactions. The base neutralizes the HCl, maintaining catalyst activity and promoting a clean reaction. Achieving mono-dechlorination requires careful control over reaction stoichiometry (limiting hydrogen) and conditions to prevent over-reduction to 2-chloropyrimidine or pyrimidine itself.[5]

Process Flow for Stage II Reduction

Caption: Workflow for the selective reduction to 2,4-dichloropyrimidine.

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine

-

Apparatus Setup: Equip a hydrogenation vessel with a gas inlet, pressure gauge, and magnetic stirring.

-

Reagent Charging: In the vessel, dissolve 2,4,6-trichloropyrimidine (1.0 mol) in a suitable solvent such as ethanol. Add the HCl acceptor, magnesium oxide (1.1 mol), and the palladium on carbon catalyst (5-10% Pd/C, 1-2 mol%).

-

Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂) to a slight positive pressure. Stir the reaction vigorously at room temperature. Monitor the uptake of hydrogen carefully. The reaction should be stopped after approximately one molar equivalent of hydrogen has been consumed.

-

Workup: Once the theoretical amount of hydrogen is consumed, purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst and MgO.

-

Isolation: Wash the filter cake with the solvent. Combine the filtrates and remove the solvent under reduced pressure.

-

Purification: The resulting crude 2,4-dichloropyrimidine can be purified by vacuum distillation or recrystallization from a suitable solvent like isopentane.

Stage III: Regioselective Hydrolysis to the Final Product

The final step leverages the inherent electronic differences between the C2 and C4 positions on the 2,4-dichloropyrimidine ring. The chlorine atom at C4 is significantly more reactive towards nucleophiles than the one at C2, allowing for a highly regioselective hydrolysis.

Mechanistic Rationale and Causality

This transformation is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The rate and selectivity are governed by the stability of the intermediate Meisenheimer complex.

-

Nucleophilic Attack: A hydroxide ion (from NaOH or KOH) attacks the electron-deficient C4 position of the pyrimidine ring. This is the more electrophilic carbon due to the electron-withdrawing effects of both the adjacent ring nitrogen (N3) and the more distant N1. Attack at C4 allows the negative charge in the Meisenheimer intermediate to be delocalized onto the adjacent N3 atom, which is highly stabilizing.

-

Intermediate Formation: A negatively charged intermediate (Meisenheimer complex) is formed.

-

Chloride Elimination: The aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the 4-hydroxypyrimidine tautomer.

-

Tautomerization: The product will exist in equilibrium between the 4-hydroxy form and the more stable 4-pyrimidinone (keto) form.

By using controlled conditions—typically one equivalent of base at low to moderate temperatures—the reaction can be stopped cleanly after the more reactive C4 chlorine has been displaced, leaving the C2 chlorine intact.[7][8][9]

Process Flow for Stage III Hydrolysis

Caption: Workflow for the selective hydrolysis to this compound.

Experimental Protocol: Synthesis of this compound

-

Reagent Charging: Dissolve 2,4-dichloropyrimidine (1.0 mol) in a suitable solvent like dioxane or THF. In a separate flask, prepare a solution of sodium hydroxide (1.0 mol) in water.

-

Reaction: Cool the pyrimidine solution in an ice bath. Slowly add the aqueous sodium hydroxide solution dropwise, maintaining the internal temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 40-50°C for 2-4 hours, monitoring the reaction by TLC.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding an acid (e.g., acetic acid or dilute HCl) until the pH is approximately 5-6.

-

Isolation: The product will precipitate upon acidification and cooling. Collect the solid product by filtration.

-

Purification: Wash the filter cake with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from water or an ethanol/water mixture to yield pure this compound.

Data Summary

| Stage | Starting Material | Key Reagents | Intermediate/Product | Typical Yield | Key Control Parameters |

| I | Barbituric Acid | POCl₃, PCl₅ (optional), Amine catalyst | 2,4,6-Trichloropyrimidine | 80-92%[4] | Temperature, Reaction Time, Anhydrous Conditions |

| II | 2,4,6-Trichloropyrimidine | H₂, Pd/C, MgO | 2,4-Dichloropyrimidine | Variable | H₂ Stoichiometry, Catalyst Loading, Pressure |

| III | 2,4-Dichloropyrimidine | NaOH (1 eq.) | This compound | High | Stoichiometry of Base, Temperature |

Conclusion

The synthesis of this compound from barbituric acid is a prime example of strategic heterocyclic chemistry. It transforms a simple, non-aromatic starting material into a highly valuable, functionalized building block through a sequence of chlorination, selective reduction, and regioselective substitution. While each step presents unique challenges—from the hazardous workup of the chlorination to the precise control required for the selective reduction—the underlying chemical principles are robust. Understanding the causality behind the reactivity patterns of the pyrimidine ring is paramount to achieving success. This guide provides the foundational knowledge and practical protocols for researchers to confidently execute this important synthesis, enabling the advancement of drug discovery and development programs.

References

-

Organic Syntheses Procedure. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

-

QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

- Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines.

- Neufeldt, S. R., & Sanford, M. S. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Israel Journal of Chemistry, 55(11-12), 1195-1201.

-

Hamilton, L. R. (1959). The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. Retrieved from [Link]

- Google Patents. (1985). EP0154122A1 - Method for the selective hydrogenation of pyrimidines containing chlorine atoms.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. Retrieved from [Link]

- Barbatu, A., Stancu, I. C., Mitran, R. A., & Tomas, Ș. (2015). REACTIVE DYES BASED ON 2,4,6-TRICHLORO- PYRIMIDINE-5-CARBALDEHYDE ANCHOR GROUP.

-

QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

-

Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Retrieved from [Link]...

- De, S. K. (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines. Molecules, 13(12), 3042–3049.

-

ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]

- Google Patents. (1999). US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine.

- Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.

-

American Chemical Society. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

MDPI. (n.d.). 4,5,6-Trichloropyrimidine-2-carboxamide. Retrieved from [Link]

- Google Patents. (1997). US5712394A - Process for preparing 2,4,6-trichloropyrimidine.

-

PubChem. (n.d.). 2,4,6-Trichloropyrimidine. Retrieved from [Link]

- Campbell, J. B., Whitehead, C. W., Kress, T. J., & Moore, L. L. (1973). The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. Annals of the New York Academy of Sciences, 214, 216–220.

- Google Patents. (2009). CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine.

- Weidner, J., et al. (2018). Hydrogenation of carbon dioxide to methanol using a homogeneous ruthenium–Triphos catalyst: from mechanistic investigations to multiphase catalysis. Chemical Science, 9(43), 8259-8269.

Sources

- 1. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 2. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. studylib.net [studylib.net]

An In-Depth Technical Guide to 2-Chloro-4-hydroxypyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Importance of Substituted Pyrimidines

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyrimidine ring system is of paramount importance, being a core constituent of nucleobases and numerous FDA-approved drugs. Its unique electronic properties and versatile functionalization potential make it a privileged structure in drug design. This guide focuses on a particularly valuable derivative: 2-Chloro-4-hydroxypyrimidine (CAS No. 55873-09-1).

This molecule is not merely a static building block; it is a dynamic entity whose utility is dictated by a nuanced interplay of tautomerism and strategically placed reactive sites. For researchers, scientists, and drug development professionals, a deep understanding of its properties is essential for leveraging its full potential. This document provides an in-depth exploration of this compound, moving beyond simple data recitation to explain the causality behind its reactivity and application, grounded in field-proven insights and authoritative references.

Section 1: Physicochemical Properties & Structural Elucidation

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in complex synthetic routes. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 55873-09-1 | [1][2] |

| Molecular Formula | C₄H₃ClN₂O | [1] |

| Molecular Weight | 130.53 g/mol | [2] |

| Appearance | Pale yellow powder/crystals | [3] |

| Melting Point | >300 °C (Decomposes) | Literature consensus for similar hydroxypyrimidines |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMF, DMSO. | [4] |

| Storage | 2°C - 8°C, protect from light, store under inert gas. | [2] |

The Critical Role of Tautomerism

A defining feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the hydroxy (enol) form and the more stable pyrimidin-4-one (keto) form.[5][6] This equilibrium is not a mere academic curiosity; it dictates the molecule's hydrogen bonding capabilities, solubility, and reactivity.

Experimental and computational studies on 4-hydroxypyrimidine have shown that the keto tautomer (pyrimidin-4-one) is the dominant and more stable form in both the gas phase and in solution.[7][8][9] The introduction of the chloro-substituent at the 2-position does not significantly alter this fundamental equilibrium.[8] This means that for most practical purposes, the molecule behaves as 2-chloropyrimidin-4(1H)-one.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Signature

While a dedicated, published full spectrum for this specific compound is sparse, its spectroscopic characteristics can be reliably predicted based on analysis of closely related structures like 2-chloropyrimidine and other substituted pyrimidines.[10][11]

| Spectroscopy | Expected Features |

| ¹H NMR | Two signals in the aromatic region (δ 6.0-8.5 ppm), likely doublets, corresponding to the two protons on the pyrimidine ring. A broad singlet at lower field (>10 ppm) for the N-H proton of the dominant keto tautomer. |

| ¹³C NMR | Four distinct signals are expected. The carbonyl carbon (C4) would appear significantly downfield (~160-170 ppm). The carbon bearing the chlorine (C2) would also be downfield (~150-160 ppm), followed by the remaining two ring carbons. |

| IR Spectroscopy | Strong C=O stretching absorption around 1650-1700 cm⁻¹ (confirming the keto form). N-H stretching as a broad band around 3100-3300 cm⁻¹. C-Cl stretching in the fingerprint region (~600-800 cm⁻¹).[12][13] |

| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed at m/z 130 and a characteristic M+2 peak at m/z 132 with ~1/3 the intensity, confirming the presence of a single chlorine atom.[14] |

Section 2: Chemical Reactivity and Synthesis

The synthetic value of this compound stems from its defined points of reactivity, which can be selectively addressed to build molecular complexity.

Reactivity Profile: A Tale of Two Sites

The molecule's reactivity is dominated by two key positions:

-

C2-Position (Electrophilic Center): The chlorine atom at the C2 position is an excellent leaving group. The pyrimidine ring is inherently electron-deficient, a property exacerbated by the two electronegative nitrogen atoms. This makes the C2 carbon highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[15][16] This is the most common and synthetically valuable reaction for this class of compounds, allowing for the facile introduction of amine, ether, and thioether linkages.[17][18]

-

N1/O4-Position (Nucleophilic/Protonic Site): The N-H group of the pyrimidinone tautomer can be deprotonated by a suitable base, allowing for N-alkylation or other modifications. The carbonyl oxygen can also participate in hydrogen bonding or act as a Lewis base.

The SₙAr reaction at C2 is the workhorse transformation. The mechanism proceeds via a high-energy, anionic intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the heterocyclic ring.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SₙAr).

Synthetic Pathways

The synthesis of this compound is typically achieved through the chlorination of its corresponding hydroxypyrimidine precursor, 4-hydroxypyrimidin-2(1H)-one (2,4-dihydroxypyrimidine). A potent chlorinating agent is required to convert the hydroxyl group (in its tautomeric keto form) at the 2-position into a chloro group.

Workflow: Synthesis via Chlorination This protocol outlines a general, reliable method for synthesizing the title compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charging Reagents: To the flask, add 4-hydroxypyrimidin-2(1H)-one (1.0 eq). Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) portion-wise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic and hazardous step that releases HCl gas.

-

Neutralization & Precipitation: Slowly neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or by adding solid sodium hydroxide pellets until the pH is approximately 7. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Drying & Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Section 3: Applications in Medicinal Chemistry and Drug Development

The strategic placement of a reactive handle (the C2-chloro group) on a biologically relevant scaffold (the pyrimidinone core) makes this compound a highly sought-after intermediate in drug discovery.

Case Study: Intermediate in the Synthesis of Pazopanib

A prominent example of its application is in the synthesis of Pazopanib (Votrient®) , a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[19][20] While various synthetic routes exist, many involve the core intermediate N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.[21][22] This key intermediate is prepared by coupling 2,4-dichloropyrimidine with N,2,3-trimethyl-2H-indazol-6-amine. This compound serves as a crucial precursor or is structurally related to key intermediates in these synthetic pathways, highlighting its direct relevance to the production of modern anticancer therapeutics.[23]

The final step in Pazopanib synthesis involves an SₙAr reaction where the C2-chloro group of the pyrimidine intermediate is displaced by the amino group of 5-amino-2-methylbenzenesulfonamide.[21] This demonstrates the quintessential utility of the C2-chloro group as a reliable electrophilic site for forging critical bonds in complex drug molecules.

Caption: Final coupling step in the synthesis of Pazopanib.

Section 4: Experimental Protocols & Safety

Protocol: Representative Nucleophilic Aromatic Substitution

This protocol provides a general method for the reaction of this compound with a primary or secondary amine, a common step in library synthesis for drug discovery.

-

Reagent Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or N-Methyl-2-pyrrolidone (NMP).

-

Addition of Amine: Add the desired amine nucleophile (1.1-1.5 eq).

-

Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), to act as an acid scavenger for the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C. The reaction is typically complete within 2-12 hours. Monitor progress by LC-MS.

-

Workup: After cooling, dilute the reaction mixture with water to precipitate the product. If the product is soluble, perform an extraction with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[24]

| Hazard Type | GHS Classification & Statement |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.[25]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[24]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[26]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[27]

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex heterocyclic compounds. Its value lies not just in its structure, but in the predictable and selective reactivity afforded by the interplay between its tautomeric pyrimidinone core and the electrophilic C2-chloro position. A thorough grasp of its physicochemical properties, reactivity profile, and handling requirements enables chemists to strategically incorporate this scaffold into synthetic routes for novel therapeutic agents, as exemplified by its role in the development of drugs like Pazopanib. As the demand for new and diverse small molecule therapeutics continues, the strategic application of such versatile building blocks will remain critical to the advancement of medicinal chemistry.

References

-

Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730. [Link]

-

American Chemical Society. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A. [Link]

-

ACS Publications. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A. [Link]

-

ResearchGate. (n.d.). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. Request PDF. [Link]

-

Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

-

iMedPub. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry. [Link]

-

PubChem. (n.d.). 2-Chloro-4-methoxypyrimidine. [Link]

-

ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. [Link]

-

PubMed. (n.d.). Synthesis and characterization of four process impurities in pazopanib. [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum. [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

NIST. (n.d.). Pyrimidine, 2-chloro-. NIST Chemistry WebBook. [Link]

-

PubMed. (n.d.). The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine. [Link]

- Google Patents. (n.d.).

-

ScienceDirect. (n.d.). Comments on “Study on 2-amino-4-chloro-6-methoxypyrimidine in four binary solvent mixtures...”. [Link]

- Google Patents. (n.d.).

-

SpectraBase. (n.d.). 2-Chloro-4-methoxypyrimidine - Mass Spectrum (GC). [Link]

-

Organic Syntheses. (n.d.). 2-Chloropyrimidine. [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

- Google Patents. (n.d.). CN104761505A - Preparation method for chloropyrimidine compound.

-

ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. [Link]

-

Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. [Link]

-

ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of compound 2. [Link]

-

Research India Publications. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. [Link]

Sources

- 1. This compound [chemicalbook.com]

- 2. This compound | 55873-09-1 | FC137924 [biosynth.com]

- 3. H27549.03 [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. ripublication.com [ripublication.com]

- 14. Pyrimidine, 2-chloro- [webbook.nist.gov]

- 15. benchchem.com [benchchem.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. researchgate.net [researchgate.net]

- 18. zenodo.org [zenodo.org]

- 19. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medkoo.com [medkoo.com]

- 21. rroij.com [rroij.com]

- 22. WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate - Google Patents [patents.google.com]

- 23. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. echemi.com [echemi.com]

- 26. fishersci.com [fishersci.com]

- 27. 2-Chloropyrimidine - Safety Data Sheet [chemicalbook.com]

physical and chemical properties of 2-Chloro-4-hydroxypyrimidine

An In-Depth Technical Guide to 2-Chloro-4-hydroxypyrimidine: Properties, Reactivity, and Applications

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, heterocyclic compounds are indispensable scaffolds for the design of novel therapeutic agents. Among these, the pyrimidine core, a fundamental component of nucleic acids, holds a privileged position.[1][2][3] this compound (CAS No: 55873-09-1) emerges as a particularly valuable building block. Its strategic placement of a reactive chlorine atom and a hydroxyl group offers chemists a versatile platform for molecular elaboration, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[4] This guide provides an in-depth examination of the physical, chemical, and spectroscopic properties of this compound, alongside practical protocols and field-proven insights for its application in research and drug discovery.

PART 1: Molecular Structure and Physicochemical Properties

The utility of this compound as a synthetic intermediate is rooted in its distinct molecular architecture and resulting physicochemical properties.

Core Molecular Data

A summary of the fundamental properties of this compound is presented below. This data is critical for experimental design, including reaction stoichiometry calculations, solvent selection, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 55873-09-1 | [5][6][7] |

| Molecular Formula | C₄H₃ClN₂O | [5][6][8] |

| Molecular Weight | 130.53 g/mol | [5][6][7] |

| Appearance | White to pale yellow powder/crystals | [9] |

| Melting Point | 164-176 °C | [9] |

| IUPAC Name | 2-chloro-1H-pyrimidin-6-one | [7] |

| Synonyms | 2-Chloropyrimidin-4-ol, 2-Chloro-4(3H)-pyrimidinone | [7] |

Tautomerism: A Key Structural Feature

A critical aspect of 4-hydroxypyrimidine derivatives is their existence in a state of tautomeric equilibrium between the hydroxyl (enol) form and the more stable keto (amide) form.[10][11][12] In the solid state and in most solutions, this compound predominantly exists as the 2-chloropyrimidin-4(3H)-one tautomer. This preference is crucial as it influences the molecule's hydrogen bonding capabilities, solubility, and reactivity. Understanding this equilibrium is fundamental to predicting reaction outcomes and interpreting spectroscopic data.

Caption: Tautomeric equilibrium of this compound.

Computed Properties for Drug Design

Computational descriptors are vital in modern drug discovery for predicting a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion).

| Descriptor | Value | Significance in Drug Discovery | Source(s) |

| XLogP3 | 0.6 - 0.84 | Predicts lipophilicity and membrane permeability. Values < 5 are favorable. | [6][7] |

| Topological Polar Surface Area (TPSA) | 46.01 Ų | Estimates transport properties. Values < 140 Ų are associated with good oral bioavailability. | [6] |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. | [6][7] |

| Hydrogen Bond Acceptors | 2 - 3 | Influences solubility and receptor binding. | [6][7] |

| Rotatable Bonds | 0 | A low count suggests conformational rigidity, which can be favorable for binding affinity. | [6][7] |

PART 2: Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the electrophilic nature of the carbon at the C2 position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity involves the displacement of the C2-chloride by a wide range of nucleophiles. This reaction is the cornerstone of its utility, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.[4]

-

With Amines: Reaction with primary or secondary amines yields 2-amino-4-hydroxypyrimidine derivatives, a common scaffold in kinase inhibitors.

-

With Alcohols/Alkoxides: Reaction with alcohols or alkoxides produces 2-alkoxy-4-hydroxypyrimidines.

-

With Thiols/Thiolates: Reaction with thiols affords 2-thioether-substituted pyrimidines.

The causality behind this selective reactivity at the C2 position is the electron-withdrawing effect of the two ring nitrogen atoms, which stabilizes the intermediate Meisenheimer complex formed during the nucleophilic attack.

Caption: Generalized workflow for SNAr reactions.

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol provides a self-validating system for synthesizing 2-substituted pyrimidine derivatives. The choice of base and solvent is critical and depends on the nucleophilicity of the amine and the desired reaction temperature.

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Addition of Amine: Add the desired amine (1.1-1.5 eq.) to the solution.

-

Base Addition: Add a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate, 2.0-3.0 eq.) to scavenge the HCl generated during the reaction. The choice of an appropriate base prevents the protonation of the amine nucleophile, which would render it unreactive.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The elevated temperature is necessary to overcome the activation energy for the aromatic substitution.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then a non-polar solvent like diethyl ether or hexane to remove residual starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/water) or by column chromatography on silica gel.

PART 3: Synthesis and Spectroscopic Characterization

Reliable synthesis and unambiguous characterization are paramount for ensuring the quality and consistency of experimental results.

Synthetic Protocol: Preparation from 2-Amino-4-chloropyrimidine

A common laboratory-scale synthesis involves the diazotization of an aminopyrimidine precursor followed by hydrolysis. This method is adapted from established procedures for analogous transformations.[13]

-

Pre-cooling: In a round-bottom flask, dissolve 2-amino-4-chloropyrimidine (1.0 eq.) in an aqueous solution of a strong acid, such as 40% sulfuric acid. Cool the solution to 0 °C in an ice bath. The acidic medium is required for the formation of the nitrous acid in situ.

-

Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) (1.2 eq.) in water dropwise, maintaining the temperature at 0 °C. Vigorous stirring is essential. The slow addition and low temperature are critical to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt intermediate.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature over several hours (e.g., 12-24 hours). This step allows for the hydrolysis of the diazonium salt to the desired hydroxyl group.

-

Neutralization and Isolation: Carefully neutralize the reaction mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the product precipitates.

-

Purification: Collect the crude product by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from ethanol or a similar solvent can be performed to yield pure this compound.

Spectroscopic Data Interpretation

Spectroscopic analysis provides the definitive structural confirmation of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see two distinct signals in the aromatic region (typically δ 6.0-8.5 ppm) corresponding to the two non-equivalent protons on the pyrimidine ring. A broad singlet at a higher chemical shift (δ > 10 ppm) would correspond to the labile N-H proton of the major keto tautomer.

-

IR (Infrared) Spectroscopy: Key signals would include a broad absorption in the 3200-2800 cm⁻¹ region, characteristic of N-H stretching in the amide tautomer. A strong, sharp absorption around 1700-1650 cm⁻¹ is indicative of the C=O (amide carbonyl) stretch.

-

MS (Mass Spectrometry): In the mass spectrum, the molecular ion peak (M⁺) would appear at m/z 130. A characteristic isotopic pattern (M+2 peak) with an intensity of approximately one-third of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.

PART 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Information

The compound is classified with the following hazards. Always consult the most recent Safety Data Sheet (SDS) before handling.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5][14] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [5][14] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. Recommended storage temperature is often between 2°C and 8°C.[5][16]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[15][16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile chemical intermediate with a well-defined reactivity profile. Its ability to undergo efficient nucleophilic substitution at the C2 position makes it an essential tool for medicinal chemists in the synthesis of diverse heterocyclic compounds. A thorough understanding of its properties, particularly its tautomeric nature and reactivity, is key to leveraging its full potential in the rational design and development of next-generation therapeutics. The protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists working with this important molecular scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Chloro-4-(2-hydroxyphenyl)pyrimidine|High-Quality Research Chemical [benchchem.com]

- 5. This compound | 55873-09-1 | FC137924 [biosynth.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Chloropyrimidin-4(3H)-one | C4H3ClN2O | CID 13678541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [chemicalbook.com]

- 9. 2-Chloro-4-hydroxypyridine, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 10. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 13. 2-Chloro-4-hydroxypyridine | 17368-12-6 [chemicalbook.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

2-Chloro-4-hydroxypyrimidine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-hydroxypyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a multitude of pharmacologically active molecules. Its utility in drug discovery and development is intrinsically linked to its solubility, a critical physicochemical parameter that governs reaction kinetics, purification strategies, and formulation design. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Moving beyond a simple compilation of data, this guide delves into the fundamental principles governing its solubility, with a particular focus on the profound impact of tautomerism. It equips researchers and scientists with the theoretical knowledge to predict solubility trends and a detailed experimental protocol for accurate and reproducible solubility determination.

The Crucial Role of Solubility in the Application of this compound

This compound, with its reactive chloro and hydroxyl functionalities, is a key intermediate in the synthesis of a diverse range of bioactive molecules, including kinase inhibitors and other therapeutic agents. The efficiency of synthetic transformations, the ease of purification through methods like recrystallization, and the ultimate bioavailability of the final active pharmaceutical ingredient (API) are all profoundly influenced by the solubility of this precursor. A thorough understanding of its solubility profile in various organic solvents is therefore not merely an academic exercise but a fundamental necessity for process optimization, yield maximization, and the development of robust and effective pharmaceutical products.

Theoretical Framework of Solubility: A Deep Dive

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, this is further complicated by its existence in tautomeric forms.

Molecular Structure and Physicochemical Properties

This compound (C₄H₃ClN₂O, Molar Mass: 130.53 g/mol ) is a substituted pyrimidine ring. The presence of an electronegative chlorine atom and a hydroxyl group, alongside the nitrogen atoms in the pyrimidine ring, imparts a significant degree of polarity to the molecule. These functional groups are capable of engaging in various intermolecular interactions, including dipole-dipole interactions and hydrogen bonding, which are central to its solubility behavior.

The Decisive Influence of Tautomerism

A critical aspect governing the solubility of this compound is its existence as a mixture of tautomers in equilibrium: the aromatic hydroxy form (this compound) and the non-aromatic keto form (2-chloro-pyrimidin-4(3H)-one).

Figure 1: Tautomeric equilibrium of this compound.

The position of this equilibrium is highly dependent on the solvent environment. In non-polar solvents, the less polar hydroxy form may be favored, while polar solvents, particularly those capable of hydrogen bonding, can significantly stabilize the more polar keto tautomer. This shift in the predominant tautomeric form directly impacts the molecule's overall polarity and its ability to interact with solvent molecules, thus altering its solubility. For instance, the keto form, with its amide-like character, can act as a hydrogen bond donor and acceptor, potentially leading to higher solubility in protic solvents.

Fundamental Principles of Solvation

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of specific intermolecular forces:

-

Polarity: Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. The polarity of this compound, influenced by its tautomeric equilibrium, will dictate its affinity for different solvents.

-

Hydrogen Bonding: The ability of this compound (in both tautomeric forms) to act as a hydrogen bond donor and acceptor is a key determinant of its solubility in protic solvents like alcohols and water.

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This endothermic dissolution process is a critical factor in techniques like recrystallization.

Anticipated Solubility Profile in Common Organic Solvents

Table 1: Predicted Solubility Trends of this compound in Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High | These solvents can engage in hydrogen bonding with both the keto and hydroxy tautomers. The stabilization of the more polar keto tautomer is expected to enhance solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are polar and can engage in dipole-dipole interactions. Solvents like DMF and DMSO are excellent hydrogen bond acceptors and are expected to effectively solvate the compound. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | While possessing some polarity, the hydrogen bond accepting ability of ethers is less pronounced than in polar aprotic solvents, likely resulting in lower solubility. |

| Esters | Ethyl acetate | Low to Moderate | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor, suggesting some degree of solubility. |

| Non-Polar | Hexane, Toluene | Very Low | The significant polarity of this compound makes it poorly compatible with non-polar solvents, leading to very low solubility. |

A Robust Protocol for the Experimental Determination of Solubility

To obtain reliable and reproducible quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

Figure 2: Experimental workflow for solubility determination.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Thermostatically controlled water bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

-

Sampling:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method. A pre-established calibration curve is essential for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

To confirm that equilibrium has been reached, the solubility values determined at different time points (e.g., 24, 48, and 72 hours) should be consistent.

-

Critical Parameters in Solubility Measurement

The accuracy and reliability of solubility data are contingent upon careful control of several experimental variables:

-

Purity of Materials: The presence of impurities in either the this compound or the solvent can significantly alter the measured solubility. Therefore, the use of high-purity materials is paramount.

-

Temperature Control: As solubility is often temperature-dependent, maintaining a constant and accurately known temperature throughout the equilibration process is critical.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This should be empirically determined by measuring the concentration at different time points until a plateau is reached.

-

Solid Phase Characterization: It is good practice to analyze the solid phase after the experiment (e.g., by XRPD) to ensure that no phase transformation or solvate formation has occurred during the equilibration process.

Conclusion

References

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

-

Huang, C., & Yao, G. (2023). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Journal of Molecular Liquids, 389, 122788. [Link]

-

Leszczynski, J. (1994). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 98(24), 6143-6149. [Link]

-

Pave, G., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(18), 4542-4545. [Link]

An In-Depth Technical Guide to the Tautomerism of 2-Chloro-4-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena exhibited by 2-chloro-4-hydroxypyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide delves into the fundamental principles of keto-enol and imine-enamine tautomerism, with a specific focus on how the electronic and steric characteristics of the pyrimidine ring and its substituents dictate the position of the tautomeric equilibrium. While direct experimental data for this compound is limited, this guide synthesizes information from closely related analogues and theoretical principles to provide a robust understanding of its likely tautomeric behavior. We will explore the profound influence of the 2-chloro substituent on the electronic landscape of the pyrimidine core and, consequently, on the relative stabilities of the possible tautomers. Furthermore, this guide details the key spectroscopic and computational methodologies employed to characterize and quantify tautomeric forms, offering practical insights for researchers in the field.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. The specific tautomeric form of a molecule can dramatically influence its physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capacity, and metabolic stability. Consequently, understanding and controlling the tautomeric preferences of a drug candidate is a critical aspect of modern medicinal chemistry.

Heterocyclic compounds, such as pyrimidine derivatives, are particularly prone to tautomerism. For this compound, the potential for keto-enol and amino-imino type tautomerism presents a fascinating case study in the interplay of electronic and structural factors. The prevalence of a particular tautomer can dictate the molecule's ability to interact with its biological target, affecting its potency and selectivity. This guide aims to provide a detailed exploration of the tautomeric landscape of this compound, offering a valuable resource for scientists working on the design and synthesis of novel therapeutics.

Theoretical Framework: Understanding Tautomeric Equilibria in Pyrimidines

The tautomerism of this compound can be understood through the lens of two primary equilibria: keto-enol and amino-imino tautomerism.

Keto-Enol Tautomerism

The most significant tautomeric equilibrium for this compound involves the interconversion between the 4-hydroxy (enol-like) form and the 4-oxo (keto-like) forms. This equilibrium is influenced by factors such as the aromaticity of the ring, intramolecular hydrogen bonding, and the electronic nature of substituents.

Figure 1: Keto-enol tautomeric equilibrium of this compound.

Generally, for 4-hydroxypyrimidines, the keto form (pyrimidinone) is significantly favored in most solvents and in the solid state. This preference is largely attributed to the greater stability of the amide resonance within the pyrimidinone ring compared to the aromaticity of the hydroxypyrimidine form.

The Influence of the 2-Chloro Substituent

The presence of a chlorine atom at the 2-position of the pyrimidine ring is expected to have a significant impact on the tautomeric equilibrium. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect can influence the acidity of the N-H and O-H protons and the overall electron distribution in the ring.

The -I effect of the chlorine atom will increase the acidity of the ring protons, potentially shifting the equilibrium. Computational studies on related substituted pyrimidines have shown that electron-withdrawing groups can influence the relative stabilities of tautomers[1][2]. For this compound, the electron-withdrawing nature of the chlorine is likely to further favor the keto form by stabilizing the partial negative charge on the carbonyl oxygen through inductive effects.

Experimental and Computational Characterization of Tautomers

A combination of spectroscopic and computational methods is essential for the unambiguous characterization of tautomeric forms and the quantification of their equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.

-

¹H NMR: In the ¹H NMR spectrum, distinct signals are expected for the N-H proton of the keto form and the O-H proton of the enol form. The chemical shifts of the ring protons will also differ between the tautomers. For the keto form, the proton on the nitrogen will typically appear as a broad singlet, while the hydroxyl proton of the enol form will also be a singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The ¹³C NMR spectrum provides even clearer evidence. The carbon atom at the 4-position will exhibit a significant downfield shift in the keto form (C=O) compared to the enol form (C-OH).

Table 1: Predicted ¹³C NMR Chemical Shifts for Tautomers of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) - Keto Form | Predicted Chemical Shift (ppm) - Enol Form |

| C2 | ~155 | ~160 |

| C4 | ~170 | ~165 |

| C5 | ~110 | ~105 |

| C6 | ~150 | ~155 |

Note: These are estimated values based on data from related pyrimidine derivatives. Actual values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study tautomeric equilibria. The keto and enol forms will have different chromophores and thus different absorption maxima (λmax). The enol form, being more aromatic, is expected to absorb at a longer wavelength compared to the less conjugated keto form[3]. By measuring the absorbance at the respective λmax values, the ratio of the tautomers in solution can be determined.

X-ray Crystallography

Computational Chemistry

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict the relative stabilities of tautomers. Density Functional Theory (DFT) and ab initio methods can be used to calculate the energies of the different tautomers in the gas phase and in various solvents (using implicit or explicit solvent models)[5][6][7]. These calculations can provide valuable insights into the tautomeric equilibrium constant and the factors that govern it.

Figure 2: Workflow for the characterization of this compound tautomers.

Synthesis of this compound

The synthesis of this compound is a key step for its further study and application. Several synthetic routes have been reported, often starting from readily available pyrimidine precursors. A common method involves the chlorination of a corresponding hydroxypyrimidine. For instance, treatment of 2,4-dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride can yield 2,4-dichloropyrimidine, which can then be selectively hydrolyzed to this compound. Another approach involves the diazotization of 2-amino-4-hydroxypyrimidine followed by a Sandmeyer-type reaction.

Protocol: Synthesis via Chlorination

-

Starting Material: 2,4-dihydroxypyrimidine (uracil).

-

Chlorination: Reflux the starting material with an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

-

Work-up: Carefully quench the reaction mixture with ice water.

-

Selective Hydrolysis: The resulting 2,4-dichloropyrimidine is then subjected to controlled hydrolysis, for example, by treatment with a mild base at a specific temperature, to selectively replace the more reactive chlorine at the 4-position with a hydroxyl group.

-

Purification: The product is then purified by recrystallization or column chromatography.

Implications for Drug Development

The predominance of the keto tautomer of this compound has significant implications for its use as a scaffold in drug design. The pyrimidinone moiety presents a distinct set of hydrogen bond donors and acceptors compared to the hydroxypyrimidine form. The N-H group of the pyrimidinone can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This hydrogen bonding pattern is crucial for the interaction of the molecule with its biological target.

Furthermore, the 2-chloro substituent serves as a versatile synthetic handle. It can be readily displaced by a variety of nucleophiles, allowing for the facile generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Understanding the tautomeric behavior of the core scaffold is essential for interpreting SAR data and for the rational design of more potent and selective drug candidates.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with significant consequences for its biological activity. While direct experimental data remains scarce, a comprehensive understanding can be constructed by drawing upon the well-established principles of tautomerism in related heterocyclic systems and through the application of modern computational techniques. The strong preference for the keto (pyrimidinone) form, further stabilized by the electron-withdrawing 2-chloro substituent, defines its key physicochemical and pharmacological properties. This guide provides a foundational understanding for researchers and drug development professionals, enabling a more informed approach to the utilization of this important heterocyclic scaffold in the pursuit of novel therapeutics.

References

- Bruker. (2001). SADABS. Bruker AXS Inc.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Melandri, S., Evangelisti, L., Maris, A., Favero, L. B., Velino, B., & Caminati, W. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(22), 12516-12523.

- Les, A., & Adamowicz, L. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(18), 7021–7029.

- Bunker, K. D., Moore, C., Palmer, C. L., Rheingold, A. L., & Yanovsky, A. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1448.

- Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. Journal of the American Chemical Society, 112(23), 8193-8198.

- Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: a computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674.

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. Retrieved from [Link]

- Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-Chloropyrimidine. Organic Syntheses, 35, 34.

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4(1H)-pyrimidinone Hydrochloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

- Alonso, J. L., López, J. C., Blanco, S., & Lesarri, A. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. Chemistry – A European Journal, 23(15), 3584-3591.

- Giuliano, G., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730.

-

Giuliano, G., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. Retrieved from [Link]

- Vaz da Cruz, V., Büchner, R., Fondell, M., Pietzsch, A., Eckert, S., & Föhlisch, A. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(10), 2459–2466.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methoxypyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropyrimidin-4(3H)-one. Retrieved from [Link]

- Szatylowicz, H., Jezuita, A., Marek, P. H., & Krygowski, T. M. (2019). Substituent effects on the stability of the four most stable tautomers of adenine and purine. New Journal of Chemistry, 43(40), 15998-16007.

- Schlegel, H. B., Gund, P., & Fluder, E. M. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(20), 5347–5351.

-

Trans Tech Publications Ltd. (n.d.). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Retrieved from [Link]

- Abraham, R. J., Cooper, M. A., & Liu, X. (2022). The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers. Journal of Solution Chemistry, 51(8), 1085-1096.

-

chemmunicate !. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [Video]. YouTube. [Link]

-

ChemBK. (2024, April 10). 2-chloro-4-methylpyrimidine. Retrieved from [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

- Al-Sehemi, A. G., & El-Gogary, T. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1502.

- Beak, P., Fry, F. S., Lee, J., & Steele, F. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society, 98(1), 171–179.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. utsc.utoronto.ca [utsc.utoronto.ca]

- 3. 1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.azregents.edu [experts.azregents.edu]

- 5. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Foreword: The Analytical Imperative for a Versatile Heterocycle

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Chloro-4-hydroxypyrimidine

In the landscape of pharmaceutical and materials science, heterocyclic compounds form the bedrock of innovation. Among these, this compound (CAS No: 55873-09-1) emerges as a pivotal building block.[1] Its unique bifunctional nature—a reactive chlorine atom at the 2-position and a hydroxyl group at the 4-position—renders it a highly versatile intermediate for the synthesis of a diverse array of more complex molecules. The pyrimidine core itself is a privileged scaffold, present in nucleobases and numerous therapeutic agents.

However, the utility of this compound is predicated on its unambiguous structural confirmation and purity assessment. Spectroscopic analysis is not merely a quality control checkpoint; it is the fundamental language through which we understand the molecule's identity, behavior, and potential. This guide provides an in-depth, field-proven perspective on the multi-faceted spectroscopic characterization of this compound, moving beyond mere data reporting to explain the causality behind the analytical choices. Our approach is rooted in the principle of a self-validating system, where data from orthogonal techniques converge to build an unshakeable structural assignment.

The Central Question: Unraveling Tautomeric Identity

A primary analytical challenge presented by 4-hydroxypyrimidines is the potential for keto-enol tautomerism. The molecule does not exist as a single, static entity but as an equilibrium between the aromatic 'hydroxy' form and the non-aromatic 'keto' (pyrimidinone) forms.[2][3][4] Understanding this equilibrium is critical, as the dominant tautomer dictates the molecule's reactivity and intermolecular interactions. Spectroscopic methods are the definitive tools for probing this dynamic state.

Caption: Tautomeric equilibrium of this compound.

Experimental and computational studies on related structures suggest that the keto forms are often more stable, and our spectroscopic investigation will seek to confirm the predominant species under typical laboratory conditions.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation, providing an atomic-level map of the hydrogen and carbon framework.

Expertise in Action: Why NMR is First

We begin with NMR because it provides the most definitive information about the covalent structure and connectivity of the molecule. While other techniques identify fragments or properties, NMR constructs the molecular blueprint. For a molecule like this, ¹H NMR will confirm the number and environment of protons on the pyrimidine ring, while ¹³C NMR will verify the carbon skeleton.

Proton (¹H) NMR Spectroscopy